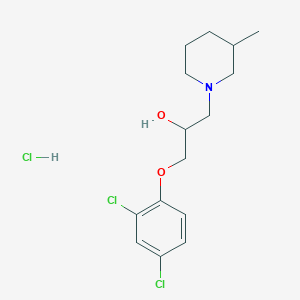

cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of organic compounds known as coumarins . The closest related compound I found is “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” which has a molecular formula of C12H9BrO4 .

Molecular Structure Analysis

The structure of the similar compound “6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC)” was proved by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .Physical and Chemical Properties Analysis

The similar compound “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” has a molecular weight of 297.107 .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides a rapid and efficient method for producing various chromene derivatives. Dao et al. (2018) reported the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under microwave irradiation, leading to the formation of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method highlights a strategy for generating compounds related to cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with potential applications in drug development and material science (Dao et al., 2018).

Antimicrobial Activity

Sangani et al. (2013) synthesized a series of 4H-chromene derivatives bearing 2-aryloxyquinoline and evaluated their antimicrobial activity. These compounds showed significant activity against various bacteria and fungi, demonstrating the potential of chromene derivatives in developing new antimicrobial agents (Sangani et al., 2013).

Analgesic Activity

Kirillov et al. (2012) investigated the analgesic activity of certain chromene derivatives, revealing low toxicity and potential as pain management solutions. This suggests that modifications to the this compound structure could lead to effective analgesic agents (Kirillov et al., 2012).

Anticancer Potential

The study by Fu et al. (2015) on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives evaluated their antiproliferative activities against non-small cell lung cancer cell lines. Compound 5e, in particular, showed strong activity by inducing apoptosis and elevating ROS levels, suggesting its potential as an anticancer agent (Fu et al., 2015).

Advanced Synthetic Applications

Research by Murakami et al. (2005) demonstrated the nickel-catalyzed intermolecular alkyne insertion into cyclobutanones, providing an efficient method to create cyclohexenones. This technique could be applied to the synthesis of this compound derivatives for various chemical and pharmaceutical applications (Murakami et al., 2005).

Propiedades

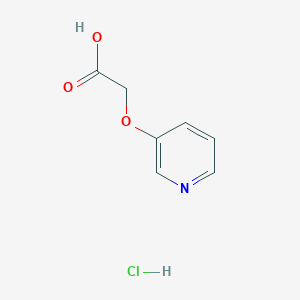

IUPAC Name |

cyclohexyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUADAZOQYVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2695831.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2695841.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)

![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)